CCG 203769 -

CCG 203769

Catalog Number: EVT-2790815
CAS Number:
Molecular Formula: C8H14N2O2S
Molecular Weight: 202.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CCG 203769 was synthesized as part of a series of compounds aimed at inhibiting RGS proteins, particularly RGS4. It is classified as a small molecule inhibitor and is recognized for its specificity, being significantly more potent against RGS4 compared to other RGS proteins like RGS19 . The compound's synthesis and characterization have been documented in scientific literature, highlighting its role in pharmacological studies related to GPCR modulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of CCG 203769 involves multi-step organic reactions. The initial steps typically include the formation of the thiadiazolidine core structure through condensation reactions involving appropriate thioketones and amines. Specific methodologies may vary, but the following general steps are often employed:

  1. Formation of Thiadiazolidine Core: The reaction of a dicarbonyl compound with a thioketone under acidic conditions to form the thiadiazolidine ring.
  2. Alkylation: Subsequent alkylation steps introduce the ethyl and butyl groups at designated positions on the ring.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological assays.

Technical details regarding specific reaction conditions (e.g., temperature, solvent) and yields are typically reported in synthetic studies .

Molecular Structure Analysis

Structure and Data

The molecular structure of CCG 203769 features a thiadiazolidine ring substituted with ethyl and butyl groups. The compound's molecular formula is C9H14N2O2SC_9H_{14}N_2O_2S, with a molecular weight of approximately 202.28 g/mol.

  • Structural Formula:
    CCG 203769 C9H14N2O2S\text{CCG 203769 }\text{C}_9\text{H}_{14}\text{N}_2\text{O}_2\text{S}

This structure allows for specific interactions with RGS4, which is crucial for its inhibitory action on GPCR signaling pathways .

Chemical Reactions Analysis

Reactions and Technical Details

CCG 203769 primarily acts by inhibiting the GTPase-accelerating activity of RGS4. This inhibition prolongs the active state of G proteins, enhancing GPCR signaling. Key reactions involving CCG 203769 include:

  1. Inhibition of RGS4: Binding to RGS4 prevents it from accelerating GTP hydrolysis on Gα subunits, thus maintaining active Gα-GTP complexes longer than normal.
  2. Impact on GPCR Signaling: By inhibiting RGS4, CCG 203769 can enhance signaling through various GPCRs that interact with Gα subunits involved in pain modulation, anxiety, and other neurological functions .

These reactions have been characterized through various biological assays that measure changes in signaling pathways upon treatment with CCG 203769.

Mechanism of Action

Process and Data

The mechanism of action for CCG 203769 revolves around its selective inhibition of RGS4. Upon administration:

  1. Binding: CCG 203769 binds to the active site of RGS4.
  2. Inhibition of GTPase Activity: This binding inhibits the normal function of RGS4 as a GTPase-activating protein.
  3. Prolonged GPCR Signaling: The result is an extended duration of active G proteins, leading to increased downstream signaling effects associated with various GPCRs.

Experimental data indicate that this mechanism can lead to enhanced analgesic effects in models where opioid receptors are involved .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CCG 203769 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Stable under standard laboratory conditions but should be protected from light and moisture.

Data regarding melting point, boiling point, and specific reactivity conditions are often detailed in chemical safety data sheets or experimental reports related to its synthesis and use .

Applications

Scientific Uses

CCG 203769 has significant potential applications in scientific research, particularly in pharmacology and neurobiology:

  1. Research Tool for GPCR Studies: It serves as a valuable tool for studying the role of RGS proteins in modulating GPCR signaling pathways.
  2. Pain Research: Given its effects on opioid receptor signaling, it may be used in studies aimed at understanding pain mechanisms and developing new analgesics.
  3. Neuropharmacology: Its ability to influence neurotransmitter systems makes it relevant for research into anxiety, depression, and other mood disorders .
Introduction to Regulator of G Protein Signaling Proteins and Regulator of G Protein Signaling 4 as a Therapeutic Target

Regulatory Role of Regulator of G Protein Signaling Proteins in G Protein-Coupled Receptor Signaling Cascades

Regulator of G Protein Signaling (RGS) proteins constitute a family of over 20 intracellular regulatory molecules characterized by a conserved RGS homology domain. These proteins function as critical negative modulators of G Protein-Coupled Receptor (GPCR) signaling pathways by acting as GTPase-Activating Proteins (GAPs). Upon GPCR activation, heterotrimeric G proteins dissociate into GTP-bound Gα subunits and Gβγ dimers, which subsequently regulate downstream effectors. The duration of Gα signaling is intrinsically limited by its slow rate of GTP hydrolysis (typically 2–5 GTP molecules per minute). RGS proteins accelerate this hydrolysis by up to 100-fold by stabilizing the transition state of Gα, thereby promoting rapid termination of both Gα-GTP and Gβγ signaling [5] [6] [7].

This GAP activity enables RGS proteins to fine-tune cellular responses to neurotransmitters, hormones, and other extracellular signals. The RGS family is classified into subfamilies (RZ, R4, R7, R12, RA, GEF, GRK) based on structural complexity and domain architecture (Table 1). Among these, the R4 family (exemplified by Regulator of G Protein Signaling 4) represents the simplest structural forms, consisting of little more than the RGS homology domain and short flanking sequences. This structural simplicity facilitates molecular targeting and mechanistic studies [3] [7].

Table 1: Major Regulator of G Protein Signaling Protein Subfamilies and Characteristics

SubfamilyPrototypical MembersDomain ArchitectureGα SelectivityExpression Patterns
R4Regulator of G Protein Signaling 4, Regulator of G Protein Signaling 5, Regulator of G Protein Signaling 16Minimal: RGS homology domain with short N/C-terminiGαi/o > GαqBroad: CNS, cardiovascular, immune systems
R7Regulator of G Protein Signaling 6, Regulator of G Protein Signaling 7, Regulator of G Protein Signaling 9, Regulator of G Protein Signaling 11Complex: GGL, DEP, DHEX domainsGαi/oRetina, brain regions (striatum)
R12Regulator of G Protein Signaling 10, Regulator of G Protein Signaling 12, Regulator of G Protein Signaling 14RGS homology domain with extended N-terminusGαi/o, Gα12/13CNS, liver, kidney
RZRegulator of G Protein Signaling 17, Regulator of G Protein Signaling 19, Regulator of G Protein Signaling 20RGS homology domain with cysteine stringsGαi, GαzRetina, brain, sensory neurons

Functional Specificity of Regulator of G Protein Signaling 4 in Neurological and Behavioral Modulation

Regulator of G Protein Signaling 4 demonstrates distinct expression patterns and functional specialization within the central nervous system. It is enriched in brain regions governing pain transmission, motor control, and affective states—including the dorsal horn of the spinal cord, periaqueductal gray, thalamus, striatum, and prefrontal cortex. This distribution positions Regulator of G Protein Signaling 4 as a key modulator of neurological and behavioral processes [1] [2] [7].

At the molecular level, Regulator of G Protein Signaling 4 exhibits selectivity for Gαi/o and Gαq subunits, enabling it to regulate signaling downstream of dopamine, opioid, muscarinic, and serotonin receptors. For example, in the striatum, Regulator of G Protein Signaling 4 converges dopaminergic and adenosinergic signaling pathways to modulate synaptic plasticity and motor coordination. Genetic ablation of Regulator of G Protein Signaling 4 in mice enhances delta-opioid receptor-mediated antinociception and antidepressant-like effects in the forced swim test, demonstrating its physiological role in limiting endogenous opioid signaling efficacy [2] [5] [6].

Furthermore, Regulator of G Protein Signaling 4 knockout mice exhibit improved motor function in Parkinsonian models following dopamine depletion, reduced convulsive responses to delta-opioid receptor agonists, and enhanced spatial learning. These phenotypes underscore Regulator of G Protein Signaling 4’s multifaceted roles in regulating:

  • Pain Pathways: Modulating opioid and possibly cannabinoid receptor signaling in spinal and supraspinal circuits
  • Motor Function: Integrating dopaminergic signals in basal ganglia pathways
  • Affective States: Regulating serotonin and opioid receptor signaling in limbic circuits

Table 2: Neurological Functions Modulated by Regulator of G Protein Signaling 4

Functional DomainReceptor Systems InvolvedKey Phenotypes in Regulator of G Protein Signaling 4 ModulationExperimental Evidence
NociceptionDelta-opioid receptor, Mu-opioid receptorEnhanced delta-opioid receptor agonist (SNC80) induced antinociception and antihyperalgesiaRegulator of G Protein Signaling 4 knockout mice show potentiated SNC80 effects in acetic acid stretch assay [2]
Motor ControlDopamine D2 receptor, Muscarinic M4 receptorReversal of dopamine antagonist-induced bradykinesia and akinesiaCCG 203769 reverses raclopride-induced motor deficits in mice [5] [6]
Affective BehaviorDelta-opioid receptor, Serotonin receptorsPotentiated SNC80 antidepressant effects in forced swim testRegulator of G Protein Signaling 4 knockout enhances SNC80 effects in forced swim test but not tail suspension test [2]
NeuroplasticityAdenosine A2A receptor, Dopamine receptorsEnhanced long-term potentiation in hippocampal CA2 neuronsRegulator of G Protein Signaling 14 (not Regulator of G Protein Signaling 4) knockouts show LTP; Regulator of G Protein Signaling 4 implicated in striatal plasticity [3]

Rationale for Targeting Regulator of G Protein Signaling 4 in Disease Pathophysiology

The selective expression and functional specificity of Regulator of G Protein Signaling 4 provide a compelling rationale for its therapeutic targeting in neurological disorders. Unlike direct GPCR targeting—which may cause broad physiological disruptions—inhibiting Regulator of G Protein Signaling 4 offers spatial and temporal precision by amplifying endogenous signaling specifically where and when receptors are activated [5] [6] [7].

In Parkinson disease pathophysiology, dopamine depletion leads to imbalance in striatal signaling pathways. Regulator of G Protein Signaling 4 ablation or inhibition reverses motor deficits in dopamine-depleted mice, suggesting that Regulator of G Protein Signaling 4 inhibition could ameliorate parkinsonian symptoms without requiring dopamine replacement. Mechanistically, this occurs through potentiation of adenosine A2A and dopamine D2 receptor signaling, restoring balanced excitatory/inhibitory modulation of striatal output pathways [5] [6] [10].

For pain management, Regulator of G Protein Signaling 4 inhibition enhances delta-opioid receptor signaling—increasing endogenous opioid analgesic efficacy without exacerbating convulsive side effects. This differential modulation (therapeutic vs. adverse effects) suggests an improved therapeutic index compared to direct opioid agonists. Similarly, in affective disorders, Regulator of G Protein Signaling 4 knockdown potentiates delta-opioid receptor-mediated antidepressant effects in the forced swim test but not tail suspension test, indicating behavioral pathway-specific modulation [2] [7].

The molecular rationale is further strengthened by CCG 203769 (4-butyl-2-ethyl-1,2,4-thiadiazolidine-3,5-dione), a covalent inhibitor selectively targeting a cysteine residue (Cys132 in Regulator of G Protein Signaling 4) within the Gα binding interface. This compound achieves:

  • Biochemical Selectivity: 17 nM IC50 against Regulator of G Protein Signaling 4 versus >140 nM–79 μM for other Regulator of G Protein Signaling proteins (8->5000-fold selectivity) and 5.4 μM for Glycogen Synthase Kinase 3β (300-fold selectivity) [1] [4] [10]
  • Cellular Efficacy: Inhibition of Regulator of G Protein Signaling 4 membrane translocation and potentiation of Gαq-dependent calcium signaling and Gαi-mediated cAMP modulation [1] [6]
  • In Vivo Validation: Potentiation of muscarinic agonist-induced bradycardia and reversal of dopamine antagonist-induced motor deficits at 0.1–10 mg/kg doses [1] [5] [10]

Thus, Regulator of G Protein Signaling 4 represents a promising node for therapeutic intervention where selective inhibition can recalibrate dysregulated GPCR signaling in neurological disorders while minimizing off-target effects—a strategy moving beyond traditional GPCR targeting toward intracellular signal modulation.

Properties

Product Name

CCG 203769

IUPAC Name

4-butyl-2-ethyl-1,2,4-thiadiazolidine-3,5-dione

Molecular Formula

C8H14N2O2S

Molecular Weight

202.28 g/mol

InChI

InChI=1S/C8H14N2O2S/c1-3-5-6-9-7(11)10(4-2)13-8(9)12/h3-6H2,1-2H3

InChI Key

WTFFYZGCISALRI-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)N(SC1=O)CC

Solubility

not available

Canonical SMILES

CCCCN1C(=O)N(SC1=O)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.